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Compound of Interest

Compound Name:
4-(4-Fluorophenyl)-5-methyl-1,3-

thiazol-2-amine

Cat. No.: B1299636 Get Quote

CAS Number: 2928-00-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Fluorophenyl)-5-methyl-1,3-
thiazol-2-amine, a heterocyclic building block with significant potential in pharmaceutical and

agrochemical research. While detailed experimental data for this specific compound is limited

in publicly accessible literature, this document outlines its physicochemical properties, a

probable synthetic route, and potential biological activities based on extensive research on

structurally analogous compounds.

Physicochemical Properties
The fundamental physicochemical properties of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-
amine are summarized below. These properties are crucial for its handling, formulation, and

application in various experimental settings.
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Property Value Source

CAS Number 2928-00-9 [1]

Molecular Formula C₁₀H₉FN₂S [1]

Molecular Weight 208.26 g/mol [1]

Appearance Solid (predicted) N/A

Purity
Typically ≥97% (as

commercially available)
[1]

Synthesis
A plausible and widely used method for the synthesis of 2-amino-4-aryl-5-methylthiazoles is the

Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a

thiourea. For the synthesis of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine, the likely

precursors would be 1-(4-fluorophenyl)propan-1-one, which would be halogenated to form 2-

halo-1-(4-fluorophenyl)propan-1-one, followed by cyclization with thiourea.

Proposed Synthetic Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/N-_4-Fluorophenyl_-4-phenyl-1_3-thiazol-2-amine
https://pubchem.ncbi.nlm.nih.gov/compound/N-_4-Fluorophenyl_-4-phenyl-1_3-thiazol-2-amine
https://pubchem.ncbi.nlm.nih.gov/compound/N-_4-Fluorophenyl_-4-phenyl-1_3-thiazol-2-amine
https://pubchem.ncbi.nlm.nih.gov/compound/N-_4-Fluorophenyl_-4-phenyl-1_3-thiazol-2-amine
https://www.benchchem.com/product/b1299636?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1299636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1-(4-Fluorophenyl)propan-1-one

Halogenation
(e.g., with Bromine in Acetic Acid)

2-Bromo-1-(4-fluorophenyl)propan-1-one

Hantzsch Thiazole Synthesis
(Condensation and Cyclization)

Thiourea

4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine
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Caption: Proposed Hantzsch synthesis workflow for the target compound.

Experimental Protocol: Hantzsch Thiazole Synthesis
(General Procedure)
This protocol is a generalized procedure based on the synthesis of similar 2-aminothiazole

derivatives.

Halogenation of the Ketone:

Dissolve 1-(4-fluorophenyl)propan-1-one in a suitable solvent such as glacial acetic acid or

chloroform.

Slowly add an equimolar amount of a halogenating agent (e.g., bromine or N-

bromosuccinimide) to the solution at room temperature while stirring.
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Continue stirring until the reaction is complete (monitored by TLC).

Remove the solvent under reduced pressure to obtain the crude α-haloketone, 2-halo-1-

(4-fluorophenyl)propan-1-one. This intermediate may be used directly in the next step or

purified by crystallization or chromatography.

Cyclization with Thiourea:

Dissolve the crude or purified α-haloketone in a polar solvent like ethanol.

Add an equimolar amount of thiourea to the solution.

Reflux the reaction mixture for several hours until the reaction is complete (monitored by

TLC).

Cool the reaction mixture to room temperature.

Neutralize the mixture with a base (e.g., sodium bicarbonate or ammonia solution) to

precipitate the product.

Filter the precipitate, wash with water, and dry.

The crude product can be further purified by recrystallization from a suitable solvent (e.g.,

ethanol) to yield pure 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine.

Potential Biological Activities and Applications
While specific biological data for 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine is not

readily available, the 2-aminothiazole scaffold is a well-known pharmacophore present in

numerous biologically active compounds. Derivatives with a 4-fluorophenyl moiety have shown

a range of activities, suggesting potential applications in drug discovery. This compound serves

as a key intermediate in the synthesis of various pharmaceutical agents, particularly in the

development of targeted therapies for cancer and other diseases.[2] It is also used in studies

investigating the mechanisms of action of specific enzymes and receptors, aiding researchers

in understanding cellular processes and disease pathways.[2]
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Summary of Activities of Structurally Related
Compounds

Compound Biological Activity
Reported Potency
(e.g., IC₅₀)

Reference

2-((5-(3-(2-

Fluorophenyl)acryloyl)

-4-methylthiazol-2-

yl)amino)isoindoline-

1,3-dione

Anticancer

(antimitotic)
Mean GI₅₀ = 15.72 µM [3]

Various 2-(2-

arylidenehydrazinyl)-4

-(4-

fluorophenyl)thiazoles

α-Amylase Inhibition

IC₅₀ values ranging

from 5.14 µM to >20

µM

[4][5]

Substituted

phenylthiazol-2-amine

derivatives

Antibacterial
Comparable to

norfloxacin
[6]

4-(4-Bromophenyl)-

thiazol-2-amine

derivatives

Anticancer (MCF7 cell

line)
Activity observed [7]

Illustrative Experimental Protocol: In Vitro
Cytotoxicity Assay (MTT Assay)
Given the potential anticancer activity of this class of compounds, a standard MTT assay would

be a primary screening method to evaluate the cytotoxicity of 4-(4-Fluorophenyl)-5-methyl-
1,3-thiazol-2-amine against various cancer cell lines.

MTT Assay Workflow
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Seed cancer cells in a 96-well plate

Incubate for 24 hours

Treat cells with varying concentrations of the test compound

Incubate for 48-72 hours

Add MTT solution to each well

Incubate for 2-4 hours to allow formazan formation

Add solubilization solution (e.g., DMSO)

Measure absorbance at ~570 nm using a plate reader

Calculate cell viability and IC₅₀ value

Click to download full resolution via product page

Caption: A typical workflow for an MTT-based cytotoxicity assay.
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Detailed Protocol
Cell Seeding:

Culture a relevant cancer cell line (e.g., MCF-7, A549) to ~80% confluency.

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells

per well in 100 µL of complete culture medium.

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell

attachment.

Compound Treatment:

Prepare a stock solution of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine in DMSO.

Prepare serial dilutions of the compound in culture medium to achieve the desired final

concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

Remove the old medium from the wells and add 100 µL of the medium containing the

different concentrations of the compound. Include vehicle control (DMSO) and untreated

control wells.

Incubate the plate for another 48 to 72 hours.

MTT Addition and Incubation:

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) in phosphate-buffered saline (PBS).

Add 10 µL of the MTT solution to each well.

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into

formazan crystals.

Solubilization and Measurement:

Carefully remove the medium from each well.
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Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M

HCl) to each well to dissolve the formazan crystals.

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

Measure the absorbance of each well at a wavelength of 570 nm using a microplate

reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration compared to the untreated

control.

Plot a dose-response curve (percentage of viability vs. compound concentration) and

determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell

growth).

Signaling Pathways
There is no specific information in the scientific literature detailing the signaling pathways

modulated by 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine. Research on closely related

anticancer thiazole derivatives often points towards mechanisms involving the inhibition of

specific kinases, disruption of microtubule polymerization, or induction of apoptosis through

various cellular signaling cascades. Further investigation is required to elucidate the precise

mechanism of action for this compound.

Conclusion
4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine is a valuable chemical scaffold with

significant potential for the development of new therapeutic agents and other bioactive

molecules. While direct experimental data is sparse, the established chemistry and

pharmacology of the 2-aminothiazole class of compounds provide a strong foundation for

future research. The synthetic and analytical protocols outlined in this guide offer a starting

point for researchers to explore the properties and applications of this promising compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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